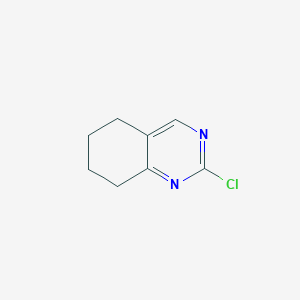
2-Chloro-5,6,7,8-tetrahydroquinazoline
Vue d'ensemble
Description
2-Chloro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the CAS Number: 81532-76-5 . Its molecular weight is 168.63 .
Molecular Structure Analysis
The InChI code for 2-Chloro-5,6,7,8-tetrahydroquinazoline is 1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7 (6)11-8/h5H,1-4H2 .Physical And Chemical Properties Analysis
2-Chloro-5,6,7,8-tetrahydroquinazoline is a solid at room temperature .Applications De Recherche Scientifique
Anticancer Properties
2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have shown promise as potential anticancer agents. Researchers have investigated their cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) . These compounds may interfere with cancer cell growth and survival pathways.
Antibacterial Activity
Quinazoline derivatives, including 2-Chloro-5,6,7,8-tetrahydroquinazoline, exhibit antibacterial properties. These molecules could serve as novel antibiotics to combat drug-resistant bacterial strains . Their mechanism of action involves inhibiting bacterial growth or disrupting essential cellular processes.
Anti-Inflammatory Effects
The quinazoline scaffold has been associated with anti-inflammatory activity. 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives may modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .
Anticonvulsant Potential
Some quinazoline compounds, including 2-Chloro-5,6,7,8-tetrahydroquinazoline, exhibit anticonvulsant effects. These molecules could be explored further for their ability to prevent or reduce seizures .
Antifungal Properties
Quinazoline derivatives have also demonstrated antifungal activity. While specific studies on 2-Chloro-5,6,7,8-tetrahydroquinazoline are limited, its structural similarity to other antifungal agents suggests potential efficacy .
Antioxidant Activity
Quinazoline compounds often possess antioxidant properties. Although direct evidence for 2-Chloro-5,6,7,8-tetrahydroquinazoline is scarce, its chemical structure suggests it may scavenge free radicals and protect against oxidative stress .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQMLYNISASSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81532-76-5 | |
| Record name | 2-chloro-5,6,7,8-tetrahydroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2658986.png)
![1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2658987.png)
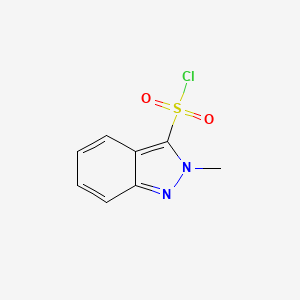
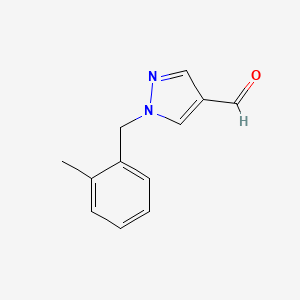

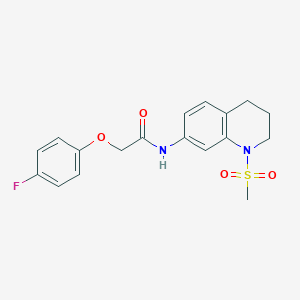
![5-Ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2658997.png)
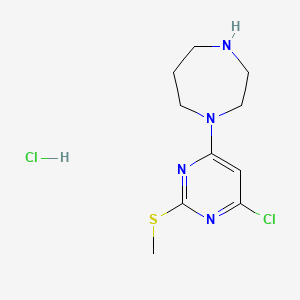
![2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2659000.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2659003.png)
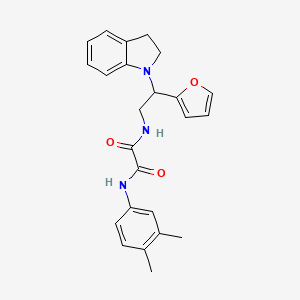
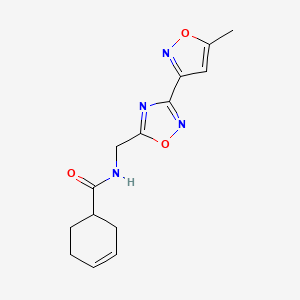
![3-(3-Hydroxypropyl)-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2659007.png)